Vindolinine dihydrochloride

Cytotoxicity β-TC6 pancreatic cells Vindolinine

Vindolinine dihydrochloride (CAS 976-78-3) is the dihydrochloride salt of vindolinine, a monoterpenoid indole alkaloid isolated from Catharanthus roseus (Madagascar periwinkle) and related species. The parent alkaloid belongs to the carbazole subclass of indole alkaloids and has been historically investigated for antineoplastic activity.

Molecular Formula C21H26Cl2N2O2
Molecular Weight 409.3
CAS No. 976-78-3
Cat. No. B1661854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVindolinine dihydrochloride
CAS976-78-3
Molecular FormulaC21H26Cl2N2O2
Molecular Weight409.3
Structural Identifiers
SMILESCC1C23CC(C14C5(C2N(CC5)CC=C3)C6=CC=CC=C6N4)C(=O)OC.Cl.Cl
InChIInChI=1S/C21H24N2O2.2ClH/c1-13-19-8-5-10-23-11-9-20(18(19)23)14-6-3-4-7-16(14)22-21(13,20)15(12-19)17(24)25-2;;/h3-8,13,15,18,22H,9-12H2,1-2H3;2*1H/t13-,15+,18+,19+,20-,21-;;/m1../s1
InChIKeyAZCNDDPKXMVQEE-RVNMPQILSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vindolinine Dihydrochloride (CAS 976-78-3): A Defined Salt Form of a Catharanthus Monoterpenoid Indole Alkaloid for Antidiabetic and Cytotoxicity Research


Vindolinine dihydrochloride (CAS 976-78-3) is the dihydrochloride salt of vindolinine, a monoterpenoid indole alkaloid isolated from Catharanthus roseus (Madagascar periwinkle) and related species [1]. The parent alkaloid belongs to the carbazole subclass of indole alkaloids and has been historically investigated for antineoplastic activity [2]. The dihydrochloride form provides a stoichiometrically defined, crystalline salt that facilitates precise formulation in aqueous assays, with a reported water solubility of 0.15 g/L (predicted) [3]. This compound serves as a research tool in antidiabetic and antioxidant studies, where it has been directly compared to co-isolated alkaloids vindoline, vindolidine, and vindolicine.

Vindolinine Dihydrochloride: Key Differentiation from Other Catharanthus Alkaloids


The Catharanthus alkaloid family encompasses structurally diverse compounds with diverging biological profiles. Vindolinine (IV) cannot be substituted by vindoline (I), vindolidine (II), or vindolicine (III) without altering experimental outcomes because these compounds exhibit quantitatively distinct cytotoxicity, PTP-1B inhibition, and antioxidant capacities [1]. For instance, vindolinine is approximately 3–4 times more cytotoxic to pancreatic β-TC6 cells than vindoline, while vindolicine is superior in glucose uptake stimulation [1]. Researchers requiring a specific balance of moderate cytotoxicity and PTP-1B inhibitory activity would obtain non-equivalent results if using a different in-class alkaloid.

Quantitative Evidence Guide: Vindolinine Dihydrochloride Comparator Data for Procurement Decision-Making


Cytotoxicity Profile on Pancreatic β-TC6 Cells: Vindolinine vs. Vindoline, Vindolidine, Vindolicine

In a direct head-to-head comparison on mouse pancreatic β-TC6 cells, vindolinine (IV) exhibited the highest cytotoxicity among the four alkaloids tested, with an IC50 of 20.5 ± 3.6 µg/mL. This represents a 3.3–4.0 fold lower IC50 than vindoline (I, 82.1 ± 9.8 µg/mL), vindolidine (II, 76.7 ± 8.1 µg/mL), and vindolicine (III, 68.0 ± 10.4 µg/mL) [1]. The positive control doxorubicin showed an IC50 of 3.8 ± 1.7 µg/mL, indicating that vindolinine's cytotoxicity is moderate yet significantly higher than its in-class counterparts.

Cytotoxicity β-TC6 pancreatic cells Vindolinine Vindoline Vindolidine Vindolicine IC50

Protein Tyrosine Phosphatase-1B (PTP-1B) Inhibitory Activity: Vindolinine vs. Vindoline, Vindolidine, Vindolicine

Vindolinine (IV) demonstrated the second-strongest PTP-1B inhibitory activity among the four alkaloids, ranked behind vindolicine (III) but ahead of vindolidine (II) and vindoline (I) [1]. While the study presented PTP-1B inhibition as relative potency order, the glucose uptake data provide quantitative context: vindolinine produced a > 2-fold increase in glucose uptake in β-TC6 and C2C12 cells relative to untreated control, whereas vindolicine achieved > 3-fold enhancement [1]. The PTP-1B inhibitory activity of vindolinine was described as 'good', in contrast to vindoline which showed the weakest inhibition.

PTP-1B inhibition Antidiabetic Vindolinine Vindolicine Vindoline Vindolidine

Antioxidant Capacity (ORAC and DPPH Assays): Vindolinine vs. Vindolicine, Vindolidine, Vindoline

Vindolinine (IV) demonstrated the lowest antioxidant capacity among the four alkaloids in the DPPH radical scavenging assay (IC50 = 165.5 ± 53.0 µM), which was approximately 3.1-fold weaker than vindolicine (III, 52.9 ± 12.0 µM) and 2.3-fold weaker than vindoline (I, 73.0 ± 14.7 µM) [1]. In the ORAC assay, vindolinine (61.0 ± 19.8 µM Trolox equivalent) was also the second-lowest, outperforming only vindoline (41.0 ± 12.7 µM TE) [1]. This distinct low-antioxidant, moderate-PTP-1B profile constitutes a functional signature that differentiates vindolinine from the other alkaloids.

ORAC DPPH Antioxidant Vindolinine Vindolicine Vindoline Vindolidine

Antibacterial Protein Target Engagement: In Silico Docking Comparison of Vindolinine with Chlorogenic Acid

Molecular docking studies against bacterial penicillin-binding protein revealed that vindolinine and chlorogenic acid both exhibit strong interactions with the target, suggesting potential as antibacterial food preservatives [1]. The docking energies placed vindolinine among the top-interacting metabolites from Catharanthus roseus leaf and stem extracts. While specific docking score values are not reported in the abstract, the qualitative ranking establishes vindolinine as one of the leading antibacterial candidates from the extract [1]. This offers a distinct application axis compared to the antidiabetic/antioxidant profiling.

Antibacterial Molecular docking Vindolinine Chlorogenic acid Penicillin-binding protein

Application Scenarios: When to Select Vindolinine Dihydrochloride for Research and Procurement


Type 2 Diabetes Target Validation: PTP-1B Inhibitor Screening Panels

Vindolinine dihydrochloride serves as a moderate-activity PTP-1B inhibitor for inclusion in multi-alkaloid screening panels targeting insulin resistance pathways. Its second-ranking PTP-1B inhibition among the four Catharanthus alkaloids, combined with >2-fold glucose uptake enhancement in pancreatic β-TC6 and myoblast C2C12 cells, makes it suitable as a comparator compound when profiling synthetic PTP-1B inhibitors [1]. Researchers can use vindolinine to benchmark the potency of novel inhibitors, given that its activity is clearly distinguishable from both the high potency of vindolicine and the weak activity of vindoline.

Pancreatic β-Cell Cytotoxicity Mechanistic Studies

With an IC50 of 20.5 ± 3.6 µg/mL on β-TC6 cells, vindolinine dihydrochloride is approximately 3–4 times more cytotoxic than its co-isolated analogs [1]. This intermediate cytotoxicity profile positions it as a useful probe for investigating β-cell stress responses, apoptosis pathways, or the therapeutic window between antidiabetic efficacy and pancreatic toxicity. Its potency is sufficient to elicit measurable cellular responses without the overwhelming toxicity of doxorubicin (IC50 = 3.8 µg/mL).

Natural Product Antibacterial Discovery and Food Preservative Development

In silico evidence showing strong vindolinine interaction with bacterial penicillin-binding protein supports its use as a lead compound in structure-based antibacterial discovery [2]. Combined with in vitro MIC/MBC data from Catharanthus roseus extracts, vindolinine dihydrochloride can be procured as a purified standard for validating target engagement and for developing natural product-based food preservatives with defined chemical composition.

Catharanthus Alkaloid Structure-Activity Relationship (SAR) Libraries

Vindolinine dihydrochloride fills a specific niche in SAR libraries of monomeric indole alkaloids by offering a uniquely balanced profile: low antioxidant capacity (lowest DPPH scavenging and second-lowest ORAC), moderate PTP-1B inhibition, and intermediate cytotoxicity [1]. This orthogonal activity pattern enables medicinal chemists to systematically attribute biological effects to specific structural modifications within the aspidospermidine scaffold, such as the 6,7-didehydro moiety.

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